1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is represented by the SMILES stringO=C1N(C)C2=CC=CC=C2NC1=O
. The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a solid compound . It has a molecular weight of 176.17 g/mol.Scientific Research Applications
Antimicrobial Agent Development
Research indicates that derivatives of this compound exhibit moderate to good antimicrobial activities . This makes it a potential candidate for the development of new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance.
Neuropharmacological Research
Quinoxaline derivatives, including 1-Methylquinoxaline-2,3(1H,4H)-dione, have been studied for their affinity to quisqualate receptors . These receptors are involved in synaptic transmission in the central nervous system, and compounds that can modulate their activity are of interest for treating neurological disorders.
Safety And Hazards
properties
IUPAC Name |
4-methyl-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344946 | |
Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
CAS RN |
20934-51-4 | |
Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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